molecular formula C26H27N5OS B11771103 N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11771103
M. Wt: 457.6 g/mol
InChI Key: YISCDDQWXBAQQA-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of multiple functional groups, including triazole, phenyl, and thioacetamide, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be achieved through a multi-step process:

  • Formation of 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole

      Starting Materials: m-toluidine, phenylhydrazine, and formic acid.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to 80-90°C for several hours to form the triazole ring.

  • Thioacetamide Derivatization

      Starting Materials: 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole and 2,3-dimethylphenyl isothiocyanate.

      Reaction Conditions: The triazole intermediate is reacted with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature for several hours to yield the desired thioacetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

      Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reactions are carried out under anhydrous conditions at low temperatures.

      Products: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Reactions are typically carried out in polar solvents at room temperature.

      Products: Substitution reactions can lead to the formation of various derivatives with modified biological activity.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial and Antifungal Agent: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

      Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

  • Biological Studies

      Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could have implications in the treatment of metabolic disorders.

      Receptor Binding: Research has shown that the compound can bind to specific receptors in the body, potentially modulating physiological responses.

  • Industrial Applications

      Agricultural Chemicals: The compound may be used as a precursor for the synthesis of agricultural chemicals such as pesticides and herbicides.

      Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to disruption of cellular processes in pathogens.

    Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds:

  • N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

      Similarity: Both compounds have similar structures with variations in the position of the methyl group on the tolyl ring.

      Uniqueness: The position of the methyl group can significantly affect the compound’s biological activity and chemical reactivity.

  • N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

      Uniqueness: The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with biological targets.

  • N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)propionamide

      Similarity: Both compounds have similar structures with variations in the acyl group.

      Uniqueness: The propionamide derivative may have different pharmacokinetic properties compared to the acetamide derivative.

Properties

Molecular Formula

C26H27N5OS

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32)

InChI Key

YISCDDQWXBAQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C

Origin of Product

United States

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